

# Quantifying Intracellular Itaconate: A Detailed LC-MS/MS Application Note and Protocol

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## Compound of Interest

Compound Name: Sodium itaconate

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This application note provides a comprehensive guide to the quantitative analysis of intracellular itaconate levels using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Itaconate, a key immunometabolite, is gaining significant attention for its role in regulating inflammatory and metabolic pathways. Accurate quantification of its intracellular concentrations is crucial for understanding its physiological functions and for the development of novel therapeutics targeting these pathways.

## Introduction

Itaconate is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) in activated immune cells, particularly macrophages. It plays a critical role in the immune response through its anti-inflammatory and antimicrobial properties. Itaconate exerts its effects by inhibiting the enzyme succinate dehydrogenase (SDH), modulating various signaling pathways, and activating the transcription factor Nrf2, a key regulator of the antioxidant response. Given its therapeutic potential, robust and reliable methods for its quantification in biological matrices are essential. LC-MS/MS offers high sensitivity and specificity for the accurate measurement of itaconate, even at low intracellular concentrations.

## Data Presentation

The following tables summarize quantitative data for itaconate analysis using LC-MS/MS, providing a reference for expected values and method performance.

Table 1: LC-MS/MS Method Performance for Itaconic Acid

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ) in Plasma	0.5 ng/mL	
LLOQ in Cell Extract (on column)	30 pg	<a href="#">[1]</a>
LLOQ in 50 µL samples	0.098 µM	<a href="#">[2]</a>
Linear Range in Plasma	0.5–100 ng/mL	
Accuracy	85–115%	
Precision (CV%)	<15%	

Table 2: Intracellular Itaconate Concentrations in Macrophages

Cell Type	Condition	Intracellular Itaconate Concentration	Reference
RAW 264.7	Unstimulated	Not detected	[3]
RAW 264.7	LPS-stimulated	~1.5 mM	[3]
Bone Marrow-Derived Macrophages (BMDMs)	Unstimulated	Not detected	[4]
Bone Marrow-Derived Macrophages (BMDMs)	LPS-stimulated	Endogenous levels reached with exogenous itaconate treatment	[4]
VM-M3 Macrophage-like cells	-	1.33 ± 0.16 mM	[5]

## Experimental Protocols

This section provides detailed protocols for the extraction of intracellular itaconate from cultured macrophages and its subsequent analysis by LC-MS/MS.

### Protocol 1: Intracellular Metabolite Extraction from Cultured Macrophages

Materials:

- Cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Ice-cold 80% methanol (LC-MS grade)
- Cell scraper
- Microcentrifuge tubes (1.5 mL)

- Refrigerated centrifuge

Procedure:

- Cell Culture and Treatment: Plate macrophages at a suitable density and culture under desired experimental conditions (e.g., with or without LPS stimulation).
- Washing: Quickly wash the cells twice with pre-warmed PBS to remove extracellular metabolites.
- Metabolite Extraction:
  - Aspirate the final PBS wash completely.
  - Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
  - Place the plate on ice.
- Cell Lysis and Collection:
  - Using a cell scraper, scrape the cells in the cold methanol.
  - Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
- Protein Precipitation:
  - Vortex the cell lysate vigorously for 30 seconds.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
- Sample Collection:
  - Carefully transfer the supernatant, containing the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
- Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis. For some methods, the sample can be directly analyzed or dried down and reconstituted.[\[1\]](#)

## Protocol 2: LC-MS/MS Analysis of Itaconate

This protocol is a representative method and may require optimization based on the specific LC-MS/MS system used.

Liquid Chromatography (LC) Parameters:[\[2\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Setting
Column	Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 $\mu$ m, 2.1 x 100 mm)
Mobile Phase A	0.2% Formic Acid in Water
Mobile Phase B	0.2% Formic Acid in Methanol
Flow Rate	0.4 - 0.6 mL/min
Column Temperature	30 - 50°C
Injection Volume	2 - 10 $\mu$ L
Gradient	A linear gradient can be optimized to separate itaconate from its isomers. For example: 0-6 min, 1% B; 6-7 min, 1-90% B; 7-8 min, 90% B; 8.01-11 min, 1% B.

Mass Spectrometry (MS) Parameters:[\[2\]](#)[\[6\]](#)

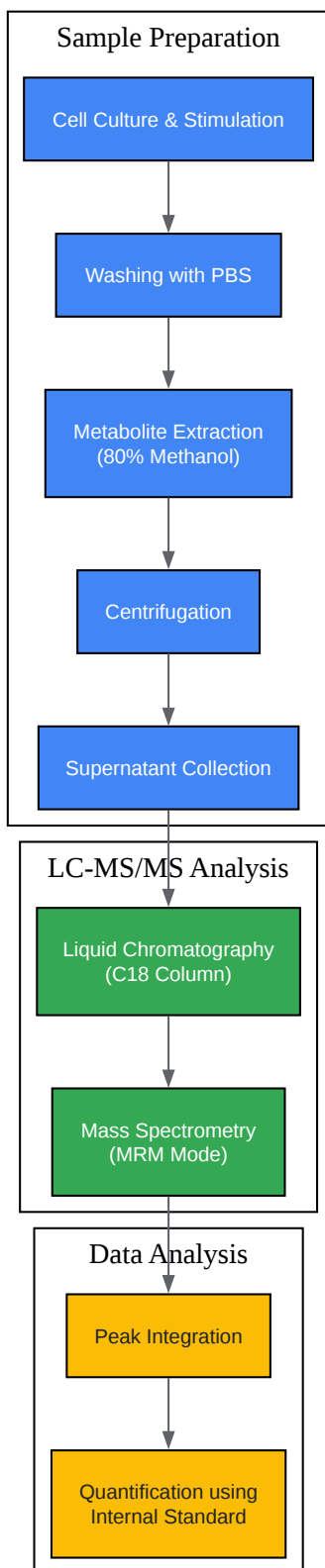
Parameter	Recommended Setting
Ionization Mode	Negative Electrospray Ionization (ESI-)
Analysis Mode	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	-4500 V
Temperature	400°C
MRM Transitions	See Table 3

Table 3: MRM Transitions for Itaconate and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Itaconate	129.0	85.0	Optimized for specific instrument
Itaconate (confirmatory)	129.0	41.0	Optimized for specific instrument
<sup>13</sup> C5-Itaconate (Internal Standard)	134.0	89.0	Optimized for specific instrument

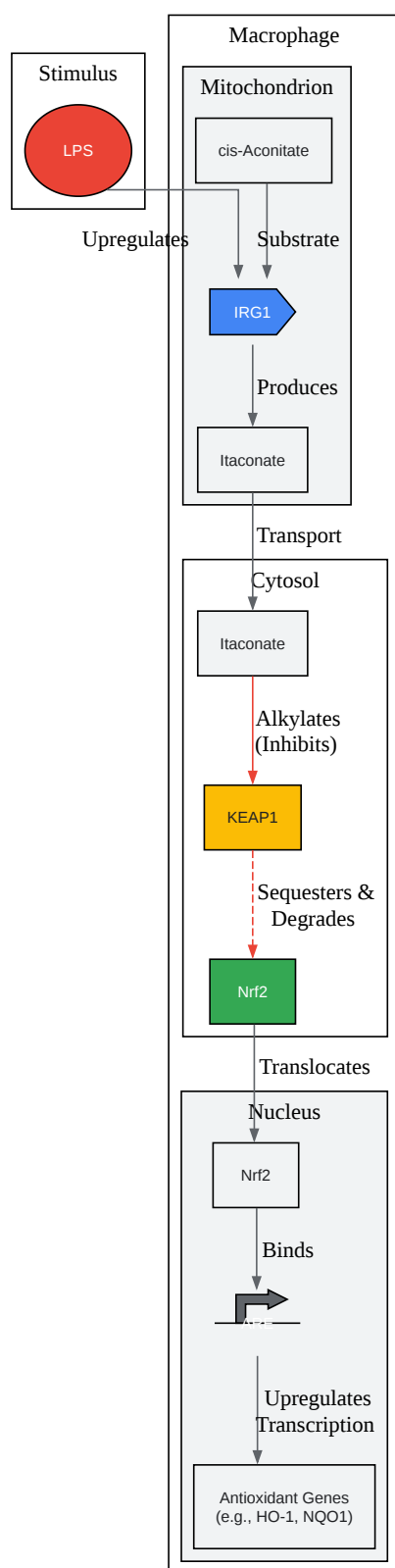
## Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to itaconate analysis and function.



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Experimental workflow for LC-MS/MS quantification of intracellular itaconate.



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Itaconate-mediated activation of the Nrf2 signaling pathway.



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